3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid
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Overview
Description
3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid typically involves multiple steps, starting with the preparation of 4-iodobenzoic acid. This can be achieved by the oxidation of p-iodotoluene with potassium permanganate
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom in the 4-iodobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its structural features.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares the 4-iodobenzoyl group but lacks the additional phenylprop-2-enoyl and amino groups.
N-{2-[(4-iodobenzoyl)amino]-3-phenylacryloyl}-beta-alanine: Similar structure but with different functional groups attached to the core structure.
Uniqueness
3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid is unique due to its combination of aromatic and aliphatic structures, which provide a versatile platform for various chemical modifications and applications in scientific research.
Properties
IUPAC Name |
3-[[(E)-2-[(4-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O4/c20-15-8-6-14(7-9-15)18(25)22-16(12-13-4-2-1-3-5-13)19(26)21-11-10-17(23)24/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADQXTDULUGFIU-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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